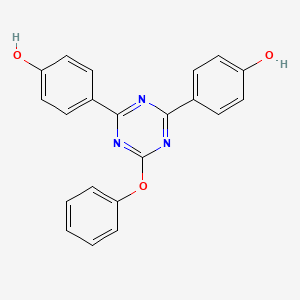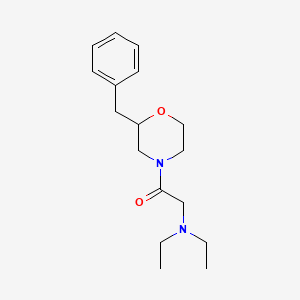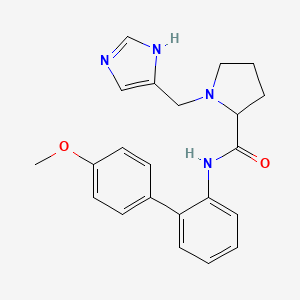![molecular formula C31H25N3O B6007587 2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6007587.png)
2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazoimidazole family and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of 2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is not fully understood. However, studies have suggested that this compound may act by inhibiting various signaling pathways involved in cancer cell growth and survival. Additionally, this compound may induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has a range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory and antioxidant properties. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several future directions for the research and development of 2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole. One of the most promising directions is in the field of cancer research, where this compound has shown potential as a cancer cell growth inhibitor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of more efficient synthesis methods for this compound may increase its availability and reduce its cost, making it more accessible for scientific research.
合成方法
The synthesis of 2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxybenzaldehyde and 3-methylbenzaldehyde with ammonium acetate and acetic anhydride to form the corresponding imidazo[1,2-a]imidazole derivatives. The second step involves the reaction of these derivatives with diphenylacetylene in the presence of a palladium catalyst to form the final product.
科学研究应用
2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has been found to have a range of potential scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O/c1-22-10-9-15-26(20-22)34-28(23-16-18-27(35-2)19-17-23)21-33-30(25-13-7-4-8-14-25)29(32-31(33)34)24-11-5-3-6-12-24/h3-21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDGWLXCAVTTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6007509.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6007514.png)

![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenylalanine](/img/structure/B6007530.png)
![3-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6007548.png)
![N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B6007578.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6007602.png)

![3-(2-ethoxy-1-naphthyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B6007612.png)
![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B6007618.png)
![1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B6007620.png)